molecular formula C22H26ClN3O5 B13378971 N-[2-[2-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide

N-[2-[2-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide

Cat. No.: B13378971
M. Wt: 447.9 g/mol
InChI Key: XNSICPGUOVCSSY-DHRITJCHSA-N
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Description

This compound is characterized by its unique structure, which includes a chlorinated benzylidene group, an ethoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide typically involves multiple steps. One common approach is the condensation reaction between 3-chloro-5-ethoxy-4-hydroxybenzaldehyde and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-(4-methoxyphenyl)butanoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide
  • 3-chloro-N-(2-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of both the chlorinated benzylidene and methoxyphenyl groups makes it distinct from other similar compounds, potentially leading to different applications and mechanisms of action.

Properties

Molecular Formula

C22H26ClN3O5

Molecular Weight

447.9 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C22H26ClN3O5/c1-3-31-19-12-16(11-18(23)22(19)29)13-25-26-21(28)14-24-20(27)6-4-5-15-7-9-17(30-2)10-8-15/h7-13,29H,3-6,14H2,1-2H3,(H,24,27)(H,26,28)/b25-13+

InChI Key

XNSICPGUOVCSSY-DHRITJCHSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CNC(=O)CCCC2=CC=C(C=C2)OC)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CNC(=O)CCCC2=CC=C(C=C2)OC)Cl)O

Origin of Product

United States

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